6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde
Overview
Description
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde is a chemical compound that belongs to the class of nicotinamide derivatives. It is characterized by the presence of a trifluoromethoxy group attached to a phenoxy ring, which is further connected to a nicotinaldehyde moiety. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(Trifluoromethoxy)phenol and nicotinaldehyde.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production methods may involve optimization of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The aldehyde group can also be reduced to form the corresponding alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Scientific Research Applications
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials with unique properties, such as improved thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in key cellular processes. For example, it may inhibit certain enzymes involved in the synthesis of inflammatory mediators.
Pathways: The compound can modulate signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
6-(4-(Trifluoromethoxy)phenoxy)nicotinaldehyde can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 6-(4-(Trifluoromethyl)phenoxy)nicotinaldehyde and 6-(4-(Methoxy)phenoxy)nicotinaldehyde share structural similarities but differ in their functional groups.
Properties
IUPAC Name |
6-[4-(trifluoromethoxy)phenoxy]pyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-11-4-2-10(3-5-11)19-12-6-1-9(8-18)7-17-12/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJTTXVGDXUKPPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)C=O)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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